Citalopram-d6 Oxalate
CAS No.: 1246819-94-2
Cat. No.: VC0196390
Molecular Formula: C20H15D6FN2O.C2H2O4
Molecular Weight: 420.46
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1246819-94-2 |
---|---|
Molecular Formula | C20H15D6FN2O.C2H2O4 |
Molecular Weight | 420.46 |
IUPAC Name | 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Standard InChI | InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Chemical Identity and Properties
Basic Structure and Classification
Citalopram-d6 Oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI). The compound exists in both R and S enantiomeric forms, with distinct pharmacological properties. The oxalate refers to the salt form, which is created by combining the base compound with oxalic acid to enhance stability and solubility.
Physical and Chemical Characteristics
The compound presents as a white crystalline solid with specific physical properties that facilitate its use in laboratory settings. The molecular formula of Citalopram-d6 Oxalate varies slightly depending on the specific enantiomer, with the R-enantiomer having the formula CHDFNO and a molecular weight of approximately 420.46 g/mol. The deuteration pattern typically involves replacement of hydrogen atoms with deuterium at specific positions in the molecular structure, which enhances the compound's stability and metabolic profile.
Isomeric Forms
Citalopram exists in two enantiomeric forms: R-Citalopram and S-Citalopram (Escitalopram). The S-enantiomer (Escitalopram) is known to be pharmacologically more active than the R-enantiomer. Deuteration of either enantiomer produces corresponding deuterated forms: (R)-Citalopram-d6 and (S)-Citalopram-d6. Each enantiomer has distinct biological activities and research applications.
Mechanism of Action
Serotonin Reuptake Inhibition
Like its non-deuterated parent compound, Citalopram-d6 Oxalate functions primarily by inhibiting the reuptake of serotonin into the presynaptic neuron. This mechanism increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target is the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain.
Enantiomer-Specific Activities
Research indicates that the R and S enantiomers of Citalopram-d6 interact differently with the serotonin transporter. The S-enantiomer demonstrates significantly higher potency in SERT inhibition compared to the R-enantiomer. Specifically, the R-enantiomer has been shown to modulate the activity of the S-enantiomer through allosteric interactions with the serotonin transporter.
Research Applications
Pharmacokinetic Studies
Deuterated compounds like Citalopram-d6 Oxalate serve as invaluable tools in pharmacokinetic studies due to their distinct mass signatures, which facilitate differentiation between the drug and its metabolites in biological matrices. The deuterium atoms act as stable isotopic labels that can be tracked using mass spectrometry, allowing researchers to monitor the compound's fate in the body with high precision.
Table 1: Pharmacokinetic Parameters of Citalopram-d6 in Comparative Studies
Parameter | Value | Comparison to Non-deuterated Form |
---|---|---|
Half-life | ~35 hours | Similar to non-deuterated citalopram |
Clearance rate | 0.6 L/h/kg | Slightly reduced compared to non-deuterated form |
Volume of distribution | 2.5 L/kg | Comparable to non-deuterated citalopram |
Metabolic Pathway Investigations
Citalopram-d6 Oxalate has been used in studies investigating the metabolic pathways of citalopram. The deuterium labeling allows researchers to precisely track metabolic transformations and differentiate between parent compound and metabolites. This capability has provided valuable insights into the half-life, clearance rates, and metabolic patterns of citalopram in human subjects.
Reference Standard in Analytical Chemistry
Analytical Methodology
Detection and Quantification Methods
For reliable identification and quantification of Citalopram-d6 Oxalate in biological matrices, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards is commonly employed. This methodology provides high sensitivity and specificity, allowing for precise measurements even at low concentrations.
Sample Preparation Techniques
Optimal sample preparation techniques for Citalopram-d6 analysis typically involve solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. These methods help reduce matrix interference and enhance the sensitivity of detection. For high sensitivity analyses, microflow LC-MS systems are often employed to improve signal-to-noise ratios.
Stability Considerations
Ensuring the stability of Citalopram-d6 Oxalate during storage and analysis is critical for obtaining reliable research results. Accelerated stability studies under varying temperatures (−20°C, 4°C, room temperature) and light exposure conditions have been conducted to establish optimal storage parameters. LC-MS monitoring of degradation products, such as enantiomeric impurities or oxalate dissociation, helps researchers maintain sample integrity throughout the analytical process.
Table 2: Stability Parameters for Citalopram-d6 Oxalate
Storage Condition | Temperature | Stability Period | Degradation Rate |
---|---|---|---|
Short-term | 4°C (autosampler) | 72 hours | Minimal (<2%) |
Medium-term | −20°C | 3 months | <5% |
Long-term | −80°C | >1 year | Negligible |
Pharmacological Profile
Absorption and Distribution
Pharmacokinetic studies indicate that Citalopram-d6 has favorable absorption and distribution characteristics. After oral administration in animal models, it shows a half-life similar to non-deuterated citalopram, suggesting comparable bioavailability and tissue distribution patterns.
Metabolism and Excretion
The deuteration of Citalopram may alter its metabolic stability compared to the non-deuterated form. The deuterium-carbon bond is stronger than the hydrogen-carbon bond, potentially leading to reduced rates of oxidative metabolism. This property can result in altered metabolic profiles and potentially longer half-lives in vivo, although the specific effects depend on the positions of deuteration and the metabolic pathways involved.
Experimental Methods in Research
Study Design Considerations
When designing studies involving Citalopram-d6 Oxalate, researchers typically employ crossover designs with matched controls to account for inter-individual variability. Isotopically labeled internal standards are incorporated to normalize recovery rates during extraction, and mixed-effects statistical models are applied to differentiate between assay variability and true metabolic differences.
Challenges in Detection
Researchers face challenges in detecting trace levels of Citalopram-d6 in complex biological samples. Addressing these challenges requires optimization of sample preparation techniques, evaluation of ion suppression/enhancement effects, and validation of lower limits of quantification (typically around 0.5 ng/mL) according to established guidelines.
Comparison with Related Compounds
Structural Analogues
Citalopram-d6 Oxalate shares structural similarities with several related compounds, including its non-deuterated parent compound citalopram, as well as other selective serotonin reuptake inhibitors such as fluoxetine and sertraline. The key distinction lies in the deuteration pattern, which provides unique properties for research applications without significantly altering the fundamental pharmacological profile.
Enantiomeric Comparison
The enantiomers of Citalopram-d6 demonstrate different pharmacological properties. The S-enantiomer (Escitalopram-d6) shows higher potency and selectivity for the serotonin transporter compared to the R-enantiomer. This difference mirrors the relationship between non-deuterated R- and S-citalopram. Table 3 compares the binding affinities of these compounds.
Table 3: Binding Affinity Comparison of Citalopram Variants
Compound | Binding Affinity (Ki) to SERT (nM) | Selectivity Ratio (SERT/NET) |
---|---|---|
(R)-Citalopram-d6 | ~10 | Lower selectivity |
Escitalopram (S-enantiomer) | ~5 | Higher selectivity |
Racemic Citalopram | ~7.5 | Intermediate |
Deuterated vs. Non-deuterated Forms
The primary advantage of Citalopram-d6 over non-deuterated citalopram is its utility in analytical and research applications. The deuterium labeling provides a distinct mass signature that can be easily differentiated from the non-deuterated compound and its metabolites using mass spectrometry. This property makes it valuable for pharmacokinetic studies, metabolism investigations, and as an internal standard in analytical methods.
Future Research Directions
Methodological Advances
Advances in analytical techniques, particularly in the fields of mass spectrometry and chromatography, are likely to enhance the utility of Citalopram-d6 in research settings. Development of more sensitive detection methods and improved sample preparation techniques will continue to expand the applications of this compound in pharmaceutical and biomedical research.
Integration with Emerging Technologies
The integration of Citalopram-d6 research with emerging technologies such as metabolomics, proteomics, and systems biology approaches offers promising avenues for gaining deeper insights into the compound's behavior in biological systems. These interdisciplinary approaches may reveal new aspects of citalopram's mechanism of action and metabolic fate.
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